molecular formula C21H21FN2O3 B2608020 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one CAS No. 877793-79-8

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one

Cat. No.: B2608020
CAS No.: 877793-79-8
M. Wt: 368.408
InChI Key: HNVHNCZLGJXRIS-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a chromen-2-one core, which is known for its diverse pharmacological properties, and a piperazine moiety, which is often found in bioactive molecules.

Mechanism of Action

Target of Action

The primary target of the compound 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

The compound 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the transport of nucleoside and nucleoside analogues, which are crucial for these pathways .

Pharmacokinetics

As an irreversible and non-competitive inhibitor of ents, it is likely to have a lasting effect on these transporters .

Result of Action

The molecular and cellular effects of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one’s action include the reduced uptake of uridine in cells expressing ENT1 and ENT2 . This can disrupt nucleotide synthesis and the regulation of adenosine function, potentially affecting various cellular processes .

Preparation Methods

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core and subsequent functionalization. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution reactions. For instance, 2-fluorophenylpiperazine can be reacted with an appropriate intermediate to form the desired product.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde functionalities to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, using reagents like alkyl halides or acyl chlorides to introduce different substituents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the chromen-2-one core with the piperazine moiety, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-26-16-6-7-17-15(12-21(25)27-20(17)13-16)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVHNCZLGJXRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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